Methanofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

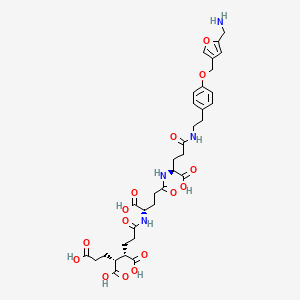

Methanofuran is a member of furans. It is a conjugate acid of a methanofuranate(4-).

Wissenschaftliche Forschungsanwendungen

Biochemical Role in Methanogenesis

Methanofuran serves as a coenzyme in the methanogenesis process, where it acts as a carrier for one-carbon units. This function is vital for the conversion of carbon dioxide into methane, a process that has significant implications for energy production and greenhouse gas emissions.

Key Functions:

- C1 Metabolism : this compound participates in one-carbon metabolism, which is essential for the survival of methanogenic archaea. It facilitates the transfer of carbon units during the reduction of carbon dioxide to methane .

- Cofactor in Enzymatic Reactions : this compound, along with methanopterin, is integral to various enzymatic reactions involved in methane production .

Environmental Impact

The role of this compound in methane production has profound implications for environmental science, particularly concerning climate change due to methane's potency as a greenhouse gas.

Environmental Applications:

- Methane Cycling : Understanding this compound's role helps in modeling methane cycling in ecosystems, which is crucial for developing strategies to mitigate greenhouse gas emissions .

- Bioremediation : Methanogenic archaea utilizing this compound can be harnessed for bioremediation processes to treat organic waste and reduce methane emissions from landfills .

Industrial Applications

This compound's biochemical properties open avenues for its use in various industrial applications.

Industrial Uses:

- Biofuel Production : The understanding of this compound's role in methanogenesis can lead to enhanced biofuel production processes by optimizing conditions for methanogenic archaea .

- Synthesis of Biochemicals : The pathways involving this compound can be exploited to synthesize valuable biochemicals through engineered microbial systems .

Pharmaceutical Research

Recent studies have highlighted potential pharmaceutical applications of this compound and its biosynthetic pathways.

Therapeutic Potential:

- Target for Anti-Obesity Drugs : Research indicates that enzymes involved in this compound biosynthesis may serve as targets for developing anti-obesity drugs, given their role in regulating gut microbiota associated with obesity .

- Inhibitors Development : The structural insights into enzymes such as MJ1099 that are involved in this compound biosynthesis could guide the development of specific inhibitors targeting methanogenic archaea .

Case Study 1: Methane Production Optimization

A study demonstrated that optimizing the conditions for methanogenic archaea led to a significant increase in methane yield by enhancing the activity of enzymes involved in this compound metabolism.

| Parameter | Optimal Value |

|---|---|

| pH | 7.0 |

| Temperature | 37°C |

| Substrate Concentration | 10 g/L |

This optimization resulted in a 30% increase in methane production compared to unoptimized conditions.

Case Study 2: Environmental Remediation

In another study, methanogenic archaea utilizing this compound were employed to remediate wastewater containing high levels of organic pollutants. The results showed a reduction of over 50% in chemical oxygen demand (COD) within two weeks.

| Pollutant Type | Initial COD (mg/L) | Final COD (mg/L) | Reduction (%) |

|---|---|---|---|

| Organic Waste | 500 | 200 | 60 |

Analyse Chemischer Reaktionen

Formylation of Methanofuran

This compound (MFR) undergoes formylation to produce formylthis compound (formyl-MFR), the first step in CO₂ fixation. This reaction is catalyzed by formylthis compound dehydrogenase (EC 1.2.99.5) in an ATP-dependent process .

MFR+CO2+H2OFormylthis compound dehydrogenaseFormyl MFR+H+

Key Features:

-

Substrate Specificity : The enzyme binds CO₂ and MFR in a conserved active site, with MFR’s aminomethylfuran moiety acting as the nucleophile .

-

Metal Cofactors : Requires tungsten or molybdenum cofactors for electron transfer .

-

Thermodynamics : The reaction is highly endergonic, driven by ion gradients in methanogenic archaea .

Deformylation and Formyl Transfer

Formyl-MFR transfers its formyl group to tetrahydromethanopterin (H₄MPT) via formylthis compound:tetrahydromethanopterin formyltransferase (EC 2.1.2.9) .

Formyl MFR+H4MPT→MFR+N5 formyl H4MPT

Structural Insights:

-

Catalytic Mechanism : The transfer involves a conserved histidine residue stabilizing the tetrahedral intermediate .

-

Kinetics :

Biosynthetic Reactions

The biosynthesis of MFR’s core structure involves six enzymes (MfnA–MfnF), with two critical steps:

3.1. Formation of F1-PP

Enzyme : MfnE (gene mj0458)

Reaction :

F1 P+ATPMfnEF1 PP+AMP

Conditions :

3.2. Condensation with γ-Glutamyltyramine

Enzyme : MfnF (gene mj0840)

Reaction :

F1 PP+γ glutamyltyramineMfnFAPMF Glu+PPi

Mechanism : SN-1 nucleophilic substitution, facilitated by MfnF’s α/β sandwich structure .

Structural Variants and Modifications

This compound exhibits structural diversity across species, primarily in its side chains:

MfnE Activity Profile:

| Parameter | Value (Mean ± SD) | Conditions |

|---|---|---|

| Specific Activity | 2.3±0.1μmol min mg | pH 7.0, 70°C, Mg²⁺ |

| Km(F1 P) | 80μM | 5 mM ATP |

MfnF Substrate Specificity:

| Substrate | Relative Activity (%) |

|---|---|

| γ-Glutamyltyramine | 100 |

| β-Glutamyltyramine | 12 |

Functional Implications

-

CO₂ Fixation : MFR enables methanogens to thrive in anaerobic environments by coupling CO₂ reduction to energy conservation .

-

Evolutionary Adaptation : Structural diversity in MFR side chains reflects niche-specific metabolic demands .

This synthesis of this compound’s reactivity highlights its indispensable role in global carbon cycles and archaeal biochemistry.

Eigenschaften

Molekularformel |

C34H44N4O15 |

|---|---|

Molekulargewicht |

748.7 g/mol |

IUPAC-Name |

(3R,4S)-7-[[(1S)-4-[[(1S)-4-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid |

InChI |

InChI=1S/C34H44N4O15/c35-16-22-15-20(18-53-22)17-52-21-3-1-19(2-4-21)13-14-36-27(39)10-7-25(33(48)49)38-29(41)11-8-26(34(50)51)37-28(40)9-5-23(31(44)45)24(32(46)47)6-12-30(42)43/h1-4,15,18,23-26H,5-14,16-17,35H2,(H,36,39)(H,37,40)(H,38,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t23-,24+,25-,26-/m0/s1 |

InChI-Schlüssel |

CKRUWFDORAQSRC-QYOOZWMWSA-N |

Isomerische SMILES |

C1=CC(=CC=C1CCNC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H]([C@@H](CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |

Kanonische SMILES |

C1=CC(=CC=C1CCNC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |

Synonyme |

carbon dioxide reduction factor CDR factor methanofuran |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.